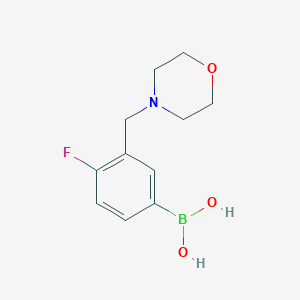
4-Fluoro-3-(morpholinomethyl)phenylboronic acid
Vue d'ensemble
Description
4-Fluoro-3-(morpholinomethyl)phenylboronic acid is an organic compound with the chemical formula C12H14BFNO3 . It is a white solid at room temperature and can be dissolved in some organic solvents for use . This compound is primarily used in the field of organic synthesis for coupling reactions . It can act as an organometallic reagent to undergo substitution reactions with other organic compounds, thereby synthesizing organic molecules with specific structures and functions .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid can be achieved through some standard organic synthesis steps . A common method involves first synthesizing 4-fluoro-3-methylphenylboronic acid, then reacting it with morpholine formaldehyde to form the morpholinomethyl compound .Molecular Structure Analysis
The molecular weight of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid is 239.05 . The IUPAC name is (4-fluoro-3-(morpholinomethyl)phenyl)boronic acid and the InChI code is 1S/C11H15BFNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 .Chemical Reactions Analysis
This compound is mainly used in the field of organic synthesis for coupling reactions . It can act as an organometallic reagent to undergo substitution reactions with other organic compounds .Physical And Chemical Properties Analysis
4-Fluoro-3-(morpholinomethyl)phenylboronic acid is a white solid at room temperature . It can be dissolved in some organic solvents for use . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Antiproliferative Potential in Cancer Research
- Study Findings: Phenylboronic acid and benzoxaborole derivatives, including those similar to 4-Fluoro-3-(morpholinomethyl)phenylboronic acid, have shown antiproliferative properties in cancer cell lines. They induce cell cycle arrest and apoptosis, particularly in ovarian cancer cells, through a phase cycle-specific mechanism (Psurski et al., 2018).
Chemical Synthesis and Analysis
- Research Application: Derivatives of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid have been synthesized and characterized, demonstrating their potential in chemical synthesis and analysis. Studies have focused on intermolecular interactions and molecular structure elucidation (Shukla et al., 2014).
Biological Activity Studies
- Investigation: Compounds structurally related to 4-Fluoro-3-(morpholinomethyl)phenylboronic acid have been screened for various biological activities, such as antibacterial and antifungal properties. These studies highlight their potential use in developing new antimicrobial agents (Mamatha S.V et al., 2019).
Materials Science and Sensor Development
- Usage in Sensor Technology: Derivatives of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid are used in the development of sensitive materials for glucose sensing. This application is significant in the field of enzyme-free glucose sensors for physiological conditions (Bao et al., 2021).
Antifungal and Antimicrobial Applications
- Study Insights: Research on formylphenylboronic acids, related to 4-Fluoro-3-(morpholinomethyl)phenylboronic acid, has revealed their efficacy against various fungal strains. These compounds have shown promising results in antifungal activity, underscoring their potential in developing new antifungal drugs (Borys et al., 2019).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Target of Action
4-Fluoro-3-(morpholinomethyl)phenylboronic acid is primarily used in the field of organic synthesis for coupling reactions . It serves as an organometallic reagent, interacting with other organic compounds to synthesize organic molecules with specific structures and functions .
Mode of Action
This compound participates in Suzuki-Miyaura (SM) cross-coupling reactions . The SM coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . It is successful due to its exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is a white solid at room temperature and can be dissolved in some organic solvents for use . Its storage temperature is 2-8°C .
Result of Action
The result of the action of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid is the formation of new organic molecules with specific structures and functions . It enables the synthesis of complex organic molecules through its participation in Suzuki-Miyaura cross-coupling reactions .
Action Environment
The action of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid can be influenced by environmental factors. For instance, the compound should be stored dry and sealed, avoiding contact with air and humid environments . Its storage temperature is 2-8°C, indicating that temperature can affect its stability . Furthermore, the Suzuki-Miyaura cross-coupling reactions in which it participates can be influenced by the presence of other reagents and the reaction conditions .
Propriétés
IUPAC Name |
[4-fluoro-3-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHABZEPGSYBSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196778 | |
| Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(morpholinomethyl)phenylboronic acid | |
CAS RN |
1704063-95-5 | |
| Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





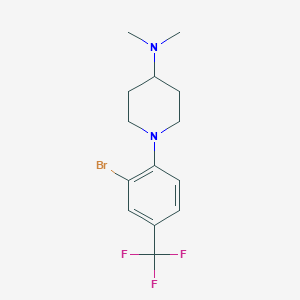
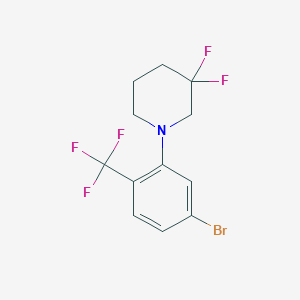
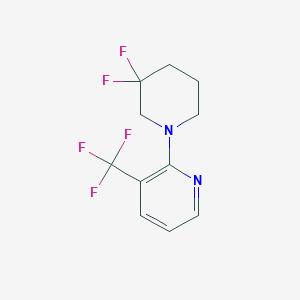
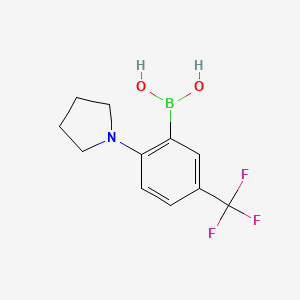
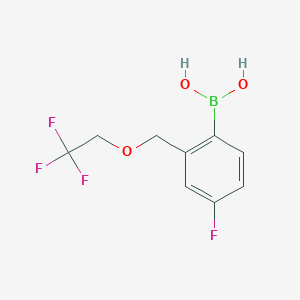
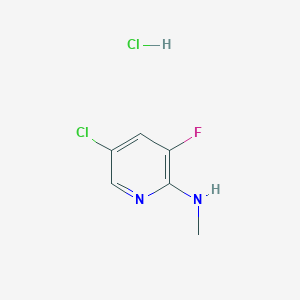

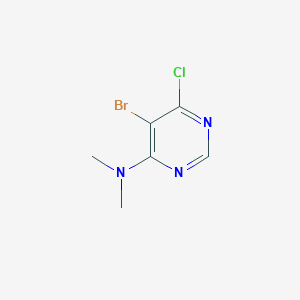
![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)
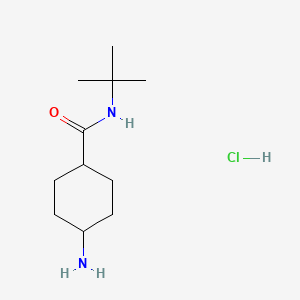
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)
![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)